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Compound of Interest

Compound Name: Dual AChE-MAO B-IN-3

Cat. No.: B12395650

Dual AChE-MAO B-IN-3: Ein Multi-Target-Ansatz
fur die Alzheimer-Krankheit

Eine technische Ubersicht zu den therapeutischen Potenzialen von Dual AChE-MAO B-IN-3

Die Alzheimer-Krankheit ist eine komplexe neurodegenerative Erkrankung, die durch vielfaltige
pathologische Prozesse gekennzeichnet ist. Ein vielversprechender therapeutischer Ansatz ist
die Entwicklung von Wirkstoffen, die gleichzeitig auf mehrere Zielstrukturen einwirken. "Dual
AChE-MAO B-IN-3", auch als Verbindung C10 bekannt, ist ein solcher Wirkstoff, der als dualer
Inhibitor der Acetylcholinesterase (AChE) und der Monoaminoxidase B (MAO-B) fungiert.[1][2]
Diese technische Ubersicht fasst die wichtigsten quantitativen Daten, experimentellen
Protokolle und Wirkmechanismen dieser Verbindung zusammen, um Forschern und
Fachleuten in der Arzneimittelentwicklung eine fundierte Grundlage zu bieten.

Quantitative Daten zur inhibitorischen Wirkung

Die Wirksamkeit von Dual AChE-MAO B-IN-3 (C10) wurde durch die Bestimmung der
halbmaximalen Hemmkonzentration (IC50) fur beide Zielenzyme quantifiziert. Die Ergebnisse
zeigen eine ausgewogene und potente Hemmung beider Enzyme.[1][2]
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Verbindung AChE IC50 (M) MAO-B IC50 (uM)

Dual AChE-MAO B-IN-3 (C10) 0.58 +0.05 0.41+0.04

Tabelle 1: In-vitro-
Hemmaktivitat von Dual AChE-
MAO B-IN-3 (C10) gegenliber
Acetylcholinesterase (AChE)
und Monoaminoxidase B
(MAO-B).[1][2]

Weitere In-vitro- und In-vivo-Untersuchungen untermauern das therapeutische Potenzial von
Verbindung C10.

Test Ergebnis

Neurotoxizitéat (SH-SY5Y-Zellen) Geringe Toxizitat bis zu 100 yM

Potente Hemmung bei Konzentrationen bis zu

AChE-Hemmung in SH-SY5Y-Zellen
10 uM

Schutz vor mitochondrialer Dysfunktion Wirksamer als Donepezil

Hemmung der AChE-induzierten Amyloid-
Starke Hemmung

Aggregation

Reduktion der Tau-Protein-Phosphorylierung Moderate Reduktion

Kognitive Verbesserung im Scopolamin- Deutliche Verbesserung der kognitiven
induzierten Mausmodell Fahigkeiten und des raumlichen Gedachtnisses

Tabelle 2: Zusammenfassung weiterer
biologischer Bewertungen von Dual AChE-MAO
B-IN-3 (C10).[1][3]

Wirkmechanismus und Signalwege

Der duale Wirkmechanismus von Dual AChE-MAO B-IN-3 zielt darauf ab, zwei Schlisselpfade
in der Pathogenese der Alzheimer-Krankheit zu beeinflussen: den cholinergen Mangel und den
oxidativen Stress.
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Abbildung 1: Schematische Darstellung des dualen Wirkmechanismus von Dual AChE-MAO
B-IN-3 (C10).

Molekulare Modellierungs- und kinetische Studien haben gezeigt, dass die Verbindung C10 ein
dual-bindender Inhibitor ist, der sowohl an die katalytische anionische Stelle (CAS) als auch an
die periphere anionische Stelle (PAS) der AChE bindet.[1][2]

Experimentelle Protokolle

Die folgenden Abschnitte beschreiben die detaillierten Methoden fir die wichtigsten zitierten
Experimente.

Bestimmung der AChE- und MAO-B-Hemmung
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Workflow der Enzymhemmungstests
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Abbildung 2: Allgemeiner Workflow fir die In-vitro-Enzymhemmungstests.
AChE-Hemmungsassay (modifizierte Ellman-Methode):

e In einer 96-Well-Platte werden 25 pL einer Lésung von Acetylthiocholiniodid (ATCI), 125 pL
5,5'-Dithiobis-(2-nitrobenzoesaure) (DTNB) in Puffer und 50 pL Pufferldsung, die
unterschiedliche Konzentrationen des Testinhibitors enthalt, vorgelegt.

e Die Reaktion wird durch Zugabe von 25 pL einer AChE-L6sung initiiert.

e Die Hydrolyse von ATCI wird durch die kontinuierliche Messung der Zunahme der Absorption
bei 405 nm uber einen Zeitraum von 5 Minuten bei 37 °C verfolgt.

e Die prozentuale Hemmung wird berechnet, indem die Absorptionsrate in Gegenwart des
Inhibitors mit der der Kontrolle (ohne Inhibitor) verglichen wird.

¢ Die IC50-Werte werden durch nichtlineare Regression aus den Dosis-Wirkungs-Kurven
ermittelt.

MAO-B-Hemmungsassay (fluorimetrische Methode):

o Die MAO-B-Aktivitat wird durch die Messung der Bildung von 4-Hydroxychinolin aus
Kynuramin bestimmt.

 In einer 96-Well-Platte werden 20 yL der Testinhibitorlésung mit 160 pL einer Pufferlésung,
die humane rekombinante MAO-B enthalt, fir 15 Minuten bei 37 °C vorinkubiert.
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Die Reaktion wird durch Zugabe von 20 yL Kynuramin-Substratldsung gestartet.

Die Reaktion wird 30 Minuten bei 37 °C inkubiert und dann durch Zugabe von 75 yL 2 M
NaOH gestoppt.

Die Fluoreszenz des gebildeten 4-Hydroxychinolins wird bei einer Anregungswellenlange
von 310 nm und einer Emissionswellenlange von 400 nm gemessen.

Die prozentuale Hemmung und die IC50-Werte werden analog zum AChE-Assay berechnet.

Zellbasierte Assays

Neurotoxizitdtsassay (MTT-Assay):

SH-SY5Y-Neuroblastomzellen werden in 96-Well-Platten ausgesat und 24 Stunden lang
kultiviert.

Die Zellen werden dann fir 24 Stunden mit verschiedenen Konzentrationen von Dual AChE-
MAO B-IN-3 (0-100 pM) behandelt.

Nach der Behandlung wird das Medium entfernt und MTT-L6sung zu jeder Vertiefung
gegeben. Die Platten werden fur 4 Stunden bei 37 °C inkubiert.

Das Medium wird entfernt und DMSO wird zugegeben, um die gebildeten Formazan-Kristalle
aufzulosen.

Die Absorption wird bei 570 nm gemessen. Die Zelllebensfahigkeit wird als Prozentsatz im
Vergleich zu unbehandelten Kontrollzellen ausgedriickt.

In-vivo-Studien

Scopolamin-induziertes Amnesiemodell bei Mausen:

o Mause werden in verschiedene Gruppen eingeteilt (Kontrolle, Scopolamin-behandelt,
Scopolamin + Donepezil, Scopolamin + Dual AChE-MAO B-IN-3).

o Die Testverbindungen (oder das Vehikel) werden den Mausen tber einen bestimmten
Zeitraum (z. B. 10 aufeinanderfolgende Tage) intraperitoneal (IP) verabreicht.
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» An einem bestimmten Tag nach Beginn der Behandlung wird allen Mausen auf3er der
Kontrollgruppe Scopolamin injiziert, um eine kognitive Beeintrachtigung zu induzieren.

» Nach einer bestimmten Zeit nach der Scopolamin-Injektion werden Verhaltenstests wie der
Morris-Wasserlabyrinth-Test oder der Y-Labyrinth-Test durchgefuhrt, um das raumliche
Lernen und das Gedé&chtnis zu bewerten.

o Parameter wie die Latenzzeit zum Finden der Plattform (Morris-Wasserlabyrinth) oder die
prozentuale spontane Alternation (Y-Labyrinth) werden aufgezeichnet und zwischen den
Gruppen verglichen.

Schlussfolgerung

Dual AChE-MAO B-IN-3 (Verbindung C10) hat sich als potenter und ausgewogener dualer
Inhibitor von AChE und MAO-B mit vielversprechenden multifunktionalen Eigenschaften fur die
Behandlung der Alzheimer-Krankheit erwiesen.[1] Die in dieser Ubersicht zusammengefassten
quantitativen Daten und detaillierten experimentellen Protokolle bieten eine wertvolle
Ressource fur die weitere Erforschung und Entwicklung dieses und ahnlicher Multi-Target-
Wirkstoffe. Die Fahigkeit, gleichzeitig die cholinerge Neurotransmission zu verbessern und den
oxidativen Stress zu reduzieren, unterstreicht das Potenzial dieses Ansatzes, sowohl
symptomatische als auch krankheitsmodifizierende Effekte zu erzielen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["Dual AChE-MAO B-IN-3" potential therapeutic targets
in Alzheimer's disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395650#dual-ache-mao-b-in-3-potential-
therapeutic-targets-in-alzheimer-s-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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